An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8
An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated analog of the active metabolite of the broad-spectrum antifungal agent, Itraconazole (B105839). This document details its chemical structure, physicochemical properties, and relevant experimental methodologies. It also explores the key signaling pathways associated with the parent compound, Itraconazole, providing a foundational understanding for research and development applications.
Core Chemical Identity
(2R,4S)-Hydroxy Itraconazole-d8 is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole, which is the major active metabolite of Itraconazole. The deuteration is specifically located on the sec-butyl side chain attached to the triazolone ring. This stable isotope labeling makes it an invaluable tool in pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification of the unlabeled metabolite.
The chemical structure is detailed as: IUPAC Name: 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one.[1]
The eight deuterium (B1214612) atoms are strategically placed on the hydroxybutan-2-yl moiety, which is a site of metabolic activity.
Data Presentation: Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of (2R,4S)-Hydroxy Itraconazole and its d8-labeled counterpart.
| Property | (2R,4S)-Hydroxy Itraconazole | (2R,4S)-Hydroxy Itraconazole-d8 | Reference(s) |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₅ | C₃₅H₃₀D₈Cl₂N₈O₅ | [2] |
| Molecular Weight | 721.6 g/mol | 729.7 g/mol | [2][3] |
| Exact Mass | 720.2342 g/mol | 728.2844 g/mol | [2] |
| CAS Number | 112559-91-8 | 1217516-26-1 | [3][4] |
| Appearance | Solid | Solid | [4] |
| LogP (Computed) | 4.5 | 4.5 | [1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | [1] |
| Hydrogen Bond Acceptor Count | 10 | 10 | [1] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics of the parent drug, Itraconazole, and its primary metabolite, hydroxy-itraconazole, are complex and exhibit high variability.[8] Following oral administration, Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy-itraconazole.[8] This metabolite is pharmacologically active, with plasma concentrations that can be twice as high as the parent compound at steady state.[8]
The antifungal activity of hydroxy-itraconazole is comparable to that of itraconazole against a wide range of fungi.[9]
Experimental Protocols
Proposed Synthesis of (2R,4S)-Hydroxy Itraconazole-d8
A detailed, step-by-step synthesis protocol for (2R,4S)-Hydroxy Itraconazole-d8 is not publicly available. However, based on the published synthesis of the non-deuterated enantiomerically-pure (2R,4S,2′S,3′R)-hydroxyitraconazole, a plausible route would involve the use of a deuterated starting material for the side chain.[10]
Key Steps in the Convergent Synthesis (adapted for deuteration):
-
Preparation of the Dioxolane Moiety: Synthesis of the (2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine core structure as previously described.[10]
-
Preparation of the Deuterated Triazolone Side Chain: Alkylation of the triazolone precursor with a deuterated cyclic sulfate (B86663) derived from a stereochemically defined and deuterated alcohol (e.g., (3R)-butan-1,1,1,2,3,4,4,4-d8-ol).
-
Coupling Reaction: A palladium-catalyzed amination reaction to couple the dioxolane-piperazine core with the deuterated triazolone side chain to yield the final product, (2R,4S)-Hydroxy Itraconazole-d8.[10]
Bioanalytical Method: Quantification in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the simultaneous quantification of Itraconazole and Hydroxy-Itraconazole in human plasma, using (2R,4S)-Hydroxy Itraconazole-d8 as an internal standard.[11][12][13][14][15]
Workflow:
Caption: Bioanalytical workflow for plasma sample analysis.
Instrumentation and Conditions:
-
Liquid Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of aqueous ammonium (B1175870) formate (B1220265) with formic acid and acetonitrile with formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Biological Evaluation: Antifungal Susceptibility Testing
The in vitro antifungal activity of (2R,4S)-Hydroxy Itraconazole can be determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][16][17][18][19]
Workflow:
References
- 1. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-(4-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C35H38Cl2N8O5 | CID 108222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (2R,4S)-Hydroxy Itraconazole-d8 ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
